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Odor Detection Thresholds of Menthol Isomers

Isomer Odor Detection Threshold (mg/L)

D-neomenthol 6.372

L-neomenthol 7.185

L-menthol 5.166

D-menthol 4.734

L-isomenthol 6.992

D-isomenthol 7.424

L-neoisomenthol 7.877

D-neoisomenthol 7.850

> Note: Data is sourced from a 2025 study published in the PMC repository. L-menthol and D-menthol are

included for comparison as they are common reference points [1].
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From the data, you can see that D-neomenthol has a lower detection threshold (6.372 mg/L) than L-

neomenthol (7.185 mg/L), meaning it can be perceived at a slightly lower concentration. However, both

neomenthol isomers have higher thresholds (meaning they are less potent) compared to the primary isomers,

L-menthol and D-menthol [1].

Experimental Methodology

The quantitative data provided above was generated using the following experimental protocol, which you

can adapt for your own research.

Sensory Evaluation Workflow

The diagram below outlines the key steps of the sensory analysis procedure.
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Panelist Training
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Prepare Samples
(Serial dilution in liquid paraffin)

Sensory Evaluation
(10-point intensity scoring)

Threshold Determination
(3-AFC method)

Data Analysis

Click to download full resolution via product page

Key Experimental Details:

Panelists: Ten experienced sensory evaluators (5 male, 5 female) aged 20-30, with no known
sensory defects, were recruited. All provided informed consent and passed a post-training

assessment [1].
Sample Preparation: Isomer standards were dissolved in odorless liquid paraffin. Serial dilutions

were prepared with a factor of 2, creating a concentration range for evaluation [1].
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Sensory Analysis: The Quantitative Descriptive Analysis (QDA) method was used. Panelists

scored the intensity of various odor attributes (e.g., sweet, minty, musty) on a 10-point scale. Samples
were presented randomly to prevent bias [1].

Threshold Determination: The detection threshold was determined using the Three-Alternative
Forced-Choice (3-AFC) procedure, following the standard GB/T 22366-2022 [1].

Molecular Interaction Mechanisms

The differences in olfactory perception, including detection thresholds, can be explained by studying the

interactions between the odorant molecules and olfactory receptors (ORs).

Molecular Docking Workflow

The general workflow for investigating these mechanisms is summarized below.

Select Olfactory Receptors
(e.g., Olfr874, OR8B8, OR8B12)

Prepare Ligand Structures
(Menthol Isomers)

Perform Molecular Docking

Analyze Binding Interactions
(H-bonds, Hydrophobic forces)

Calculate Binding Energy
(kcal/mol)
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Key Findings on Binding Interactions:

A 2025 study used molecular docking to simulate how menthol isomers bind to key olfactory receptors. The

results provide a mechanistic basis for their differing detection thresholds [1].

Binding Forces: The interaction is primarily driven by hydrogen bonding and hydrophobic
interactions [1].

Binding Affinity: The calculated binding energies for menthol isomers with ORs ranged from -7.3 to
-5.1 kcal/mol [1].

Key Amino Acid Residues: The study identified specific residues critical for menthol recognition.
Frequent contributors included [1]:

His-55 and Thr-56 in receptor Olfr874
Leu-55, Tyr-94, and Thr-57 in receptor OR8B8

Phe-199 and Ser-248 in receptor OR8B12

The stereochemistry of each isomer (L-neomenthol vs. D-neomenthol) influences how it fits into the binding

pocket of these receptors, affecting the strength of these interactions and ultimately the perceived odor

potency and character [1].

Key Takeaways for Researchers

For your work in drug development, where excipient properties are critical, the main conclusions are:

D-neomenthol is a more potent odorant than L-neomenthol, as indicated by its lower detection
threshold [1].

Stereochemistry is a key determinant: The chiral configuration of menthol isomers significantly
impacts their olfactory perception and interaction with biological receptors [1].

Consider the odor profile: Beyond the threshold, the study notes that L-menthol has a pleasant,
minty odor, while other isomers, including the neomenthols, can have negative musty, herbal, or

earthy notes [1]. This sensory character is as important as the detection threshold for product
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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